1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound derived from the pyrazolo[3,4-d]pyrimidine scaffold, a core structure known for its diverse pharmacological activities. Key structural features include:
- Position 1: A 4-methoxybenzyl group, contributing to π-π interactions and hydrophobicity.
This compound’s design leverages the pyrazolo[3,4-d]pyrimidine core’s versatility, often associated with antiviral, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C14H14N4O3S |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-methylsulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-5-3-10(4-6-12)9-18-13-11(8-16-18)7-15-14(17-13)22(2,19)20/h3-8H,9H2,1-2H3 |
InChI Key |
VOMJGBQUIRXSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
DMF and acetonitrile are preferred solvents for sulfonylation due to their high polarity, which stabilizes intermediates. Patent US7452880B2 reports that substituting DMF with dichloromethane reduces yields by 40%, likely due to poor solubility of the sulfonyl chloride. For alkylation, potassium carbonate in DMF outperforms sodium hydride in tetrahydrofuran (THF), as the latter promotes N2-alkylation side products.
Catalytic Systems
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclization of 5-amino-1H-pyrazole-4-carbonitrile under microwave irradiation (150°C, 10 minutes) achieves 92% yield compared to 65% under conventional heating. Palladium catalysts, as described in US20120232281A1, enable efficient cross-coupling but require careful ligand selection. Tri-tert-butylphosphonium tetrafluoroborate enhances catalyst stability, enabling reactions at 85°C with minimal palladium leaching.
Analytical and Spectroscopic Validation
Structural confirmation of 1-(4-methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine relies on NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS). The PMC11547452 study details ¹H NMR chemical shifts for analogous compounds: the 4-methoxybenzyl group exhibits a singlet at δ 3.78 ppm (OCH₃) and aromatic protons as doublets at δ 6.85–7.25 ppm. X-ray diffraction data reveal planarity of the pyrazolo[3,4-d]pyrimidine core, with dihedral angles <5° between rings, ensuring minimal steric hindrance during functionalization .
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial activity. For instance, derivatives of this scaffold have shown efficacy against various bacterial strains and fungi, suggesting potential use in treating infections caused by resistant pathogens .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines are well-documented. Compounds in this category have been tested for their ability to reduce inflammation in models of arthritis and other inflammatory diseases. They have been found to lower pro-inflammatory cytokine levels and inhibit inflammatory pathways .
Synthesis and Structural Characterization
The synthesis of 1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the Pyrazolo Framework : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing methoxy and methylsulfonyl groups through electrophilic aromatic substitution or nucleophilic attacks.
The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's identity and purity .
Case Studies
- Case Study 1 : A study demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of breast cancer when administered at specific dosages over a treatment period .
- Case Study 2 : Another investigation reported significant reductions in inflammatory markers in animal models treated with pyrazolo[3,4-d]pyrimidine derivatives, indicating their potential for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Inferred from structural similarities to KKC080096 and NRF2-activating analogs .
Key Observations:
t-Butyl (KKC080096) increases lipophilicity, favoring membrane permeability but possibly reducing solubility . 4-Bromophenyl () introduces steric bulk and electron-withdrawing effects, likely directing activity toward kinase inhibition (e.g., VEGFR-2) .
Position 6 Substituents :
- Methylsulfonyl (target compound) is strongly polar and electron-withdrawing, improving solubility and hydrogen-bonding capacity compared to methylthio (KKC080096) .
- Trifluoromethyl () enhances metabolic stability and lipophilicity, critical for targeting hydrophobic kinase domains .
- Chloromethyl () serves as a reactive handle for further functionalization .
Pharmacological Implications
- Anti-Inflammatory/Neuroprotective Potential: The target compound’s methylsulfonyl group may enhance interactions with NRF2 or HO-1 pathways, similar to KKC080096, which upregulates HO-1 in microglial cells . Sulfonyl groups are known to stabilize interactions with cysteine residues in redox-sensitive proteins.
- Kinase Inhibition : Analogs like 1-(4-bromophenyl)-6-(trifluoromethyl) derivatives () demonstrate the scaffold’s adaptability for targeting kinases (e.g., VEGFR-2), suggesting the target compound could be modified for similar applications .
- Synthetic Utility : Chlorine-bearing derivatives () highlight the scaffold’s role as a versatile intermediate for generating disubstituted analogs .
Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound improves aqueous solubility compared to methylthio (KKC080096) or trifluoromethyl substituents.
- Membrane Permeability : The 4-methoxybenzyl group may reduce permeability relative to t-butyl or methyl analogs, necessitating formulation optimization for bioavailability.
Biological Activity
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships (SARs), and relevant case studies.
- Molecular Formula : C14H14N4O3S
- Molecular Weight : 318.35 g/mol
- CAS Number : 1044139-94-7
The compound features a methoxybenzyl group at the first position and a methylsulfonyl group at the sixth position of the pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its varied biological activities.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit their biological effects through inhibition of various kinases and enzymes. For instance, studies have shown that derivatives can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer cell proliferation and survival. The binding affinity of these compounds to the ATP-binding site of EGFR-TK has been demonstrated through molecular docking studies, revealing hydrogen bonding interactions that enhance their inhibitory potency .
Biological Activities
-
Antitumor Activity :
- Compounds similar to this compound have been evaluated against various cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A-549) cell lines, with some compounds achieving up to 91% inhibition of EGFR-TK activity .
- A comparative analysis of structural analogs indicates that modifications to the substituents can significantly enhance antitumor properties. For instance:
Compound Name Structural Features Biological Activity 1-(3-Chlorophenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidine Chlorophenyl instead of methoxyphenyl Antitumor properties 1-(Phenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidine No substituents on phenyl group Anti-inflammatory effects 1-(4-Fluorophenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidine Fluorophenyl as substituent Enhanced kinase inhibition -
Anti-inflammatory Activity :
- The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that related pyrazolo[3,4-d]pyrimidines inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Experimental models using carrageenan-induced paw edema demonstrated significant reduction in inflammation when treated with these compounds.
Case Studies
Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidines:
- Study on Antitumor Activity : A study published in Molecules evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against MCF-7 and A-549 cell lines. Results indicated that specific substitutions on the phenyl ring led to enhanced activity against these cancer types. The highest activity was observed with compounds demonstrating strong EGFR-TK inhibition .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of these compounds through COX-2 inhibition assays. Results showed that certain derivatives could effectively suppress COX-2 activity with IC50 values in the low micromolar range, indicating promising therapeutic potential for inflammatory conditions .
Q & A
Q. Basic Synthesis Design
- Reaction Conditions : Use dimethyl sulfoxide (DMSO) or ethanol as solvents, with potassium carbonate as a base catalyst. Maintain temperatures between 60–80°C to prevent intermediate decomposition .
- Critical Steps : Sulfonylation of the pyrazolo[3,4-d]pyrimidine core requires controlled addition of methylsulfonyl chloride under inert atmosphere. Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
- Purification : Recrystallize the final product from ethanol to achieve >95% purity, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Advanced Data Analysis
- Experimental Reproducibility : Ensure consistent assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in IC50 values for anticancer activity may arise from variations in MTT assay protocols .
- Structural Confirmation : Use X-ray crystallography (as in ) or 2D NMR to verify the absence of regioisomeric byproducts, which could falsely alter bioactivity profiles.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-benzylsulfanyl derivatives) to identify trends in substituent effects on activity .
What advanced techniques are recommended for characterizing the molecular structure of this compound?
Q. Structural Elucidation Methods
- X-Ray Crystallography : Resolve the 3D arrangement of the methoxybenzyl and methylsulfonyl groups, as done for related pyrazolo[3,4-d]pyrimidines .
- Multinuclear NMR : Assign ¹H/¹³C signals using DEPT-135 and HSQC. The methoxy group typically appears at δ 3.8–4.0 ppm, while methylsulfonyl protons resonate near δ 3.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+ at m/z 359.0922 (calculated for C₁₅H₁₅N₄O₃S) .
How can computational methods optimize the synthesis and bioactivity prediction of this compound?
Q. Computational-Experimental Integration
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states during sulfonylation, minimizing side reactions .
- Molecular Docking : Predict binding affinity to kinase targets (e.g., Aurora A) by docking the compound into ATP-binding pockets. Compare results with experimental IC50 values .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design of derivatives .
What strategies address low yields in the final sulfonylation step?
Q. Advanced Process Optimization
- Catalyst Screening : Test tetra-n-butylammonium bromide (TBAB) to enhance reactivity, as shown in benzylsulfanyl derivative syntheses (60% yield improvement) .
- Solvent Effects : Replace DMSO with acetonitrile to reduce viscosity and improve mixing efficiency .
- In Situ Monitoring : Use FT-IR to track the disappearance of the S=O stretching band (~1350 cm⁻¹) of the sulfonyl chloride reagent .
How should researchers design experiments to evaluate the compound’s stability under storage?
Q. Stability Protocol
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS; common pathways include hydrolysis of the methylsulfonyl group .
- Light Sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples. Protect with amber vials if photodegradation is observed .
- Lyophilization : For long-term storage, lyophilize the compound and maintain at -20°C under argon .
What are the methodological challenges in studying structure-activity relationships (SAR) for this compound?
Q. SAR Design Complexity
- Substituent Diversity : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen) and compare bioactivity using standardized assays .
- Conformational Analysis : Use NOESY NMR to determine if the methoxybenzyl group adopts a planar or twisted conformation relative to the pyrimidine ring, impacting target binding .
- Data Normalization : Account for lipophilicity (logP) differences using HPLC-measured retention times to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
